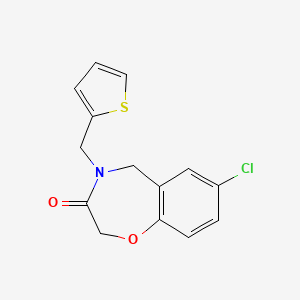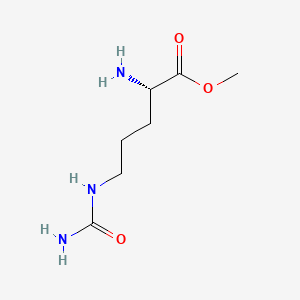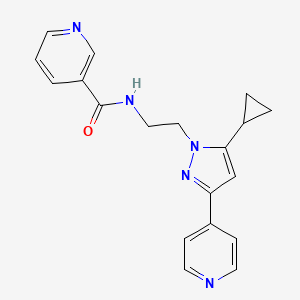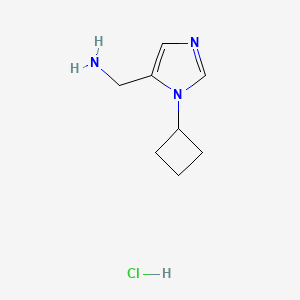
(1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride” consists of a cyclobutyl group attached to an imidazole ring, which is further connected to a methanamine group.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Material Science
A novel one-pot multicomponent reaction synthesizes substituted imidazopyrazines, demonstrating the nucleophilicity of the nitrogen atom of imidazoles. This method is robust, employing various isocyanides, aldehydes, and amine components, showcasing the compound's potential in creating imidazopyrazine derivatives with excellent yields (Galli et al., 2019).
Coordination Chemistry and Biological Applications
The compound serves as a precursor in the synthesis of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, demonstrating significant antibacterial, antifungal, and antitumor activities. These metal complexes exhibit varied biological activities, suggesting potential applications in medicinal chemistry and bioassay studies against mosquito larvae (Al‐Hakimi et al., 2020).
Organic Synthesis Methodology
A new, efficient synthesis route for imidazo[1,5-a]pyridine derivatives from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine showcases the compound's utility in organic synthesis, providing good yields and confirming structures via single crystal X-ray methods. This signifies its role in the development of novel organic compounds (Mihorianu et al., 2010).
Pharmaceutical Research
(1-Methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes have been studied for their cytotoxic effect on human carcinoma cell lines, offering insights into potential therapeutic applications. These studies reveal a significant cytotoxic activity in cancer cells, interacting with nuclear DNA and inducing p53 and p21(Waf) expression, comparable to cisplatin in certain cell lines (Ferri et al., 2013).
Corrosion Inhibition
Amino acid compounds derived from the structure have been evaluated as corrosion inhibitors for steel in acidic solutions, demonstrating their effectiveness through potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) techniques. This research indicates potential applications in materials science for protecting metals against corrosion (Yadav et al., 2015).
Mechanism of Action
The mechanism of action for “(1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride” is not specified in the available resources. The mechanism of action for a compound typically depends on its intended use, which is not provided for this compound.
properties
IUPAC Name |
(3-cyclobutylimidazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-4-8-5-10-6-11(8)7-2-1-3-7;/h5-7H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDIWJUMMHUCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)
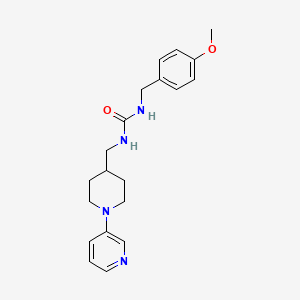
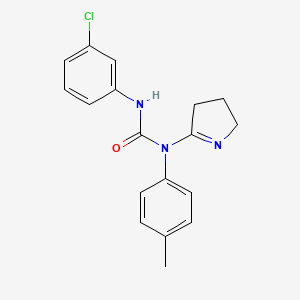

![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)
